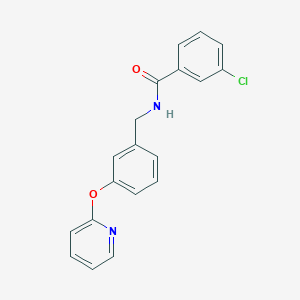

3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUTWZJJIXCBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of 2-hydroxypyridine with a suitable benzyl halide under basic conditions to form the pyridin-2-yloxy intermediate.

Coupling with 3-chlorobenzoyl Chloride: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield a methoxy-substituted benzamide.

Scientific Research Applications

Antidepressant Activity

Recent studies indicate that compounds similar to 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide have been synthesized and evaluated for their antidepressant properties. These derivatives have shown promise in enhancing mood and reducing depressive symptoms through modulation of neurotransmitter systems. For instance, research highlights the development of metal-catalyzed reactions to synthesize antidepressant molecules, which may include structural analogs of the compound .

Anticancer Properties

Compounds containing pyridine and benzamide moieties have been investigated for their anticancer activities. The structural features of this compound suggest potential interactions with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating a pathway for further exploration in cancer therapeutics .

Fungicidal Activity

The compound has been noted for its fungicidal properties, making it a candidate for agricultural applications. Similar derivatives have been reported to effectively control phytopathogenic fungi, such as Fusarium and Phytophthora species, which are responsible for significant crop losses. The ability to form fungicidal compositions suggests that this compound could be utilized in developing effective agricultural fungicides .

Molecular Interactions

Understanding the molecular interactions of this compound is crucial for its application in pharmacology and agriculture. Studies on similar compounds reveal that their efficacy is often linked to their ability to modulate specific receptors or enzymes within biological systems. For example, allosteric modulation of metabotropic glutamate receptors has been highlighted as a therapeutic target for neurological disorders .

Case Study: Antidepressant Development

A recent study synthesized a series of benzimidazole derivatives, some structurally related to this compound, which exhibited notable antidepressant-like effects in animal models. The findings are summarized in the table below:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Significant reduction in depressive behavior | |

| Compound B | Moderate efficacy in mood enhancement | |

| Compound C | No significant effect observed |

Case Study: Agricultural Efficacy

In agricultural studies, various derivatives were tested against common fungal pathogens:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy moiety can facilitate binding to these targets, while the benzamide core can interact with other regions of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

Chlorine Position and Activity

- 3-Chloro-N-(2-chlorophenyl)benzamide (): The chlorine atoms at the benzoyl meta-position and benzyl ortho-position create a nearly coplanar structure (dihedral angle: 4.73°), facilitating N–H···O hydrogen bonding in crystal packing. This arrangement contrasts with 3-chloro-N-(3-chlorophenyl)benzamide , where dihedral angles of 9.1° and 7.3° between aromatic rings suggest reduced planarity and altered solubility .

- Anti-inflammatory benzamides (): Compounds with 2-chloro substitution on the benzoyl ring exhibit higher anti-inflammatory activity than meta- or para-chloro analogs. For example, 3-chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) showed lower activity compared to 2-chloro analogs, highlighting the importance of substituent positioning .

Heteroaromatic Substitutions

- N-(5-Phenylpyridin-2-yl)benzamide derivatives (): Replacement of the benzamide with benzyl amine (8) or phenyl urea (10) altered receptor binding profiles. The pyridine ring in the target compound may enhance interactions with enzymes like transglutaminase (TG2), similar to 3-chloro-N-{3-[4-(acryloylamino)piperidine-1-sulfonyl]-1-methylindol-7-yl}benzamide (78b), a TG2 inhibitor with a pyridine-containing side chain .

- Triazole-containing analogs (): N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide incorporates a triazole ring for enhanced π-stacking, a feature absent in the target compound but relevant for comparing bioisosteric replacements .

Physical and Crystallographic Properties

Biological Activity

3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chloro substituent and a pyridin-2-yloxy group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Effects : It may exhibit anti-inflammatory activity by modulating cytokine release.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine release |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzamide core or the pyridin-2-yloxy group can significantly influence biological activity. For instance, variations in the halogen substituents or the length of alkyl chains attached to the nitrogen atom have shown to affect potency and selectivity.

Table 2: SAR Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, and how are key intermediates characterized?

- Methodology : Synthesis typically involves multi-step processes. For example, a pyridine derivative is first functionalized via chlorination, followed by coupling with a benzyl halide under basic conditions. The final amidation step uses 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) .

- Characterization : Intermediates are validated using HPLC (≥99% purity) and NMR spectroscopy. Crystallographic data (e.g., bond angles, unit cell parameters) for related compounds can be obtained from the Cambridge Crystallographic Data Centre (CCDC) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the molecular structure. Key parameters include monoclinic space groups (e.g., P2₁/c) and unit cell dimensions (e.g., a = 25.0232 Å, b = 5.3705 Å) . For non-crystalline samples, FT-IR and high-resolution mass spectrometry (HRMS) are used to confirm functional groups and molecular weight .

Q. What preliminary biological assays are used to evaluate its enzyme inhibition potential?

- Methodology : Enzymatic inhibition is tested against targets like PI3K/AKT or bacterial proliferation pathways using in vitro kinase assays. IC₅₀ values are determined via dose-response curves, with controls for non-specific binding (e.g., ATP-competitive inhibitors) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodology : Orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) validate target engagement. Pharmacokinetic studies (e.g., plasma stability, metabolic clearance) identify discrepancies caused by bioavailability . Contradictions in antibacterial activity may arise from differences in bacterial membrane permeability, addressed via logP optimization .

Q. What strategies optimize the synthetic yield of the pyridine-benzamide scaffold under industrial constraints?

- Methodology : Continuous flow reactors improve reaction control for chlorination and coupling steps. Solvent selection (e.g., CH₂Cl₂ vs. DMF) and catalyst screening (e.g., Pd/C for hydrogenation) enhance scalability. Purity is maintained via flash chromatography or recrystallization .

Q. How do substituents (e.g., chloro, pyridinyloxy) influence conformational stability and target selectivity?

- Methodology : Comparative crystallography of analogs (e.g., 3-chloro-N-cyclohexylbenzamide vs. 4-nitro derivatives) reveals steric and electronic effects. Density functional theory (DFT) calculations predict torsion angles (e.g., C6–C7–N1–C8 = −12.8°) and non-covalent interactions (e.g., π-stacking) .

Q. What mechanistic insights explain its dual inhibition of bacterial PPTase enzymes?

- Methodology : Isothermal titration calorimetry (ITC) quantifies binding to AcpS and PPTase domains. Mutagenesis studies (e.g., alanine scanning) identify critical residues for inhibition. Structural analogs with trifluoromethyl groups show enhanced metabolic stability, as seen in PubChem data .

Data Analysis and Validation

Q. How are spectral data discrepancies (e.g., NMR splitting patterns) reconciled during structural elucidation?

- Methodology : Variable-temperature NMR resolves dynamic effects (e.g., rotamers). 2D-COSY and NOESY experiments clarify proton-proton correlations. For crystalline samples, SCXRD provides definitive bond-length validation (e.g., C–Cl = 1.737 Å) .

Q. What statistical frameworks are recommended for dose-response studies in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.